molecular formula C9H7ClN2O B1463044 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine CAS No. 1159815-88-9

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine

Cat. No. B1463044
M. Wt: 194.62 g/mol
InChI Key: LMPLCGDTGPIIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-(furan-3-yl)-6-methylpyrimidine” is a chemical compound that includes a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . This compound is a white to light beige crystalline solid that is stable at room temperature.


Synthesis Analysis

The synthesis of compounds containing furan rings, such as “4-Chloro-2-(furan-3-yl)-6-methylpyrimidine”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The furan ring in “4-Chloro-2-(furan-3-yl)-6-methylpyrimidine” is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .


Chemical Reactions Analysis

Furan derivatives, including “4-Chloro-2-(furan-3-yl)-6-methylpyrimidine”, can undergo various structure reactions, offering enormous scope in the field of medicinal chemistry . For example, the synthesis of compounds with a monoamide and ester moiety, products with diamides and diester bonds were synthesized with moderate yields in the presence of DMT/NMM/TsO – or EDC, using 2,5-furandicarboxylic acid and 3,4-bis (hydroxymethyl)furan as substrates .

properties

IUPAC Name

4-chloro-2-(furan-3-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLCGDTGPIIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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